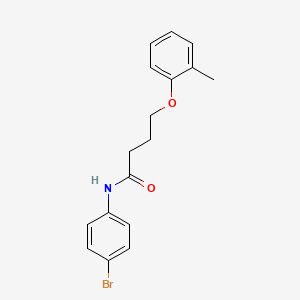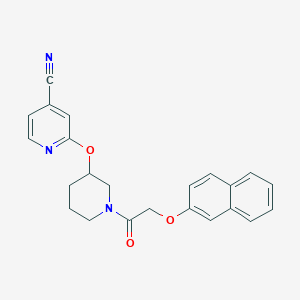![molecular formula C18H12ClN3O2S2 B2660953 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 690961-71-8](/img/structure/B2660953.png)
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazolothiazole Core: This involves the reaction of thiosemicarbazide with α-haloketones to form the triazolothiazole ring.
Coupling Reactions: The benzodioxole moiety is then coupled with the triazolothiazole core using appropriate coupling agents and conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl group and the triazolothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share structural similarities and have been studied for their biological activities.
Benzo[1,2,3]dithiazole compounds: These compounds have a similar heterocyclic structure and are investigated for their unique chemical properties.
Uniqueness
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole stands out due to its unique combination of functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-13-4-2-12(3-5-13)14-9-26-18-21-20-17(22(14)18)25-8-11-1-6-15-16(7-11)24-10-23-15/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHDMCLZOPBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)


![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)

![2,5-dichloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-3-carboxamide](/img/structure/B2660884.png)

![2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2660886.png)
![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)

![(5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2660891.png)

